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molecular formula C3H9Cl2F3N2 B1449332 (3,3,3-Trifluoropropyl)hydrazine dihydrochloride CAS No. 1446322-01-5

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride

Cat. No. B1449332
M. Wt: 201.02 g/mol
InChI Key: NYHLBAMZRLASKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018210B2

Procedure details

To benzyl 2-(3,3,3-trifluoropropyl)hydrazinecarboxylate (1.7 g, 6.49 mmol, 1 eq.) in a mixture of EtOH (30 mL) were added Pd/C (1.0 g) and HCl (12 N, 2.0 mL). The mixture was charged with H2 (60 psi), stirred at rt for 1 h, filtered, and concentrated to give (3,3,3-trifluoropropyl)hydrazine dihydrochloride (1.07 g) as a yellow solid. LRMS (M+H) m/z 129.1.
Name
benzyl 2-(3,3,3-trifluoropropyl)hydrazinecarboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[CH2:3][CH2:4][NH:5][NH:6]C(OCC1C=CC=CC=1)=O.[ClH:19]>CCO.[Pd]>[ClH:19].[ClH:19].[F:1][C:2]([F:18])([F:17])[CH2:3][CH2:4][NH:5][NH2:6] |f:4.5.6|

Inputs

Step One
Name
benzyl 2-(3,3,3-trifluoropropyl)hydrazinecarboxylate
Quantity
1.7 g
Type
reactant
Smiles
FC(CCNNC(=O)OCC1=CC=CC=C1)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was charged with H2 (60 psi)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.FC(CCNN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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